Ethyl diphenylphosphinate

Description

The exact mass of the compound Ethyl diphenylphosphinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl diphenylphosphinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl diphenylphosphinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[ethoxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJASDLTCXIYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354763 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-55-7 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diphenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl diphenylphosphinate CAS number and properties

An In-depth Technical Guide to Ethyl Diphenylphosphinate for Researchers and Drug Development Professionals

Introduction

Ethyl diphenylphosphinate (CAS No. 719-80-2), also known as diphenylphosphinous acid ethyl ester or ethoxydiphenylphosphine, is an organophosphorus compound with significant applications in synthetic chemistry.[1] Its unique reactivity, stemming from a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable reagent and intermediate.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Identification

The fundamental properties of ethyl diphenylphosphinate are summarized below, providing key data for its identification and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 719-80-2 | [1] |

| Molecular Formula | C₁₄H₁₅OP or (C₆H₅)₂POC₂H₅ | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Density | 1.066 g/mL at 25 °C | [1] |

| Boiling Point | 179-180 °C at 14 mmHg | [3] |

| Refractive Index | n20/D 1.59 | [1] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |

| Solubility | Soluble in chloroform | [3] |

| InChI Key | JCRCPEDXAHDCAJ-UHFFFAOYSA-N | [1][3] |

| SMILES String | CCOP(c1ccccc1)c2ccccc2 | [1] |

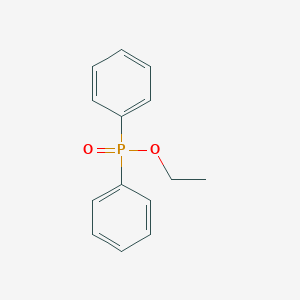

Chemical Structure

Caption: Chemical structure of Ethyl Diphenylphosphinate.

Experimental Protocols

Synthesis of Ethyl Diphenylphosphinate

The synthesis of ethyl diphenylphosphinate is commonly achieved through the reaction of a diphenylphosphinous halide with ethanol in the presence of a base to neutralize the resulting acid.[2][4]

Materials:

-

Diphenylphosphinous chloride (or chlorodiphenylphosphine)

-

Anhydrous ethanol

-

Pyridine (or another suitable base)

-

Anhydrous ether (as solvent)

Procedure:

-

A solution of diphenylphosphinous chloride in anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of anhydrous ethanol and pyridine in ether is prepared separately.[5]

-

The ethanol/pyridine solution is added dropwise to the stirred diphenylphosphinous chloride solution at room temperature.[5]

-

The reaction mixture is stirred for a specified period (e.g., one hour) to ensure complete reaction.[6]

-

The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

-

The filtrate is washed, and the ether is evaporated to yield the crude product as an oil.[5]

-

Purification is performed by distillation under reduced pressure (e.g., Kugelrohr or Vigreux column) to obtain high-purity ethyl diphenylphosphinate.[5]

Caption: General workflow for the synthesis of Ethyl Diphenylphosphinate.

Applications in Research and Development

Ethyl diphenylphosphinate is a versatile compound with primary applications as a synthetic intermediate and as a ligand in catalysis.

Ligand in Cross-Coupling Reactions

Ethyl diphenylphosphinate serves as a crucial ligand in numerous palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex molecular frameworks found in many pharmaceutical agents. Its utility has been demonstrated in reactions such as:

-

Suzuki-Miyaura Coupling[1]

-

Heck Reaction[1]

-

Sonogashira Coupling[1]

-

Buchwald-Hartwig Cross Coupling[1]

-

Stille Coupling[1]

-

Negishi Coupling[1]

In these catalytic cycles, the phosphinite ligand coordinates to the metal center (e.g., palladium), influencing its electronic properties and steric environment. This modulation is critical for facilitating the key steps of oxidative addition, transmetalation, and reductive elimination, thereby improving reaction efficiency, selectivity, and functional group tolerance.

Caption: Role of phosphinate ligand (L) in a cross-coupling cycle.

Intermediate in Pharmaceutical and Chemical Synthesis

Ethyl diphenylphosphinate is a key intermediate in the synthesis of more complex molecules.[2] Its controlled reactivity is leveraged for selective functionalization, a critical aspect of multi-step drug synthesis.[2] It is a precursor for:

-

Pharmaceutical Intermediates: Used to build complex molecular architectures required for active pharmaceutical ingredients (APIs).[2]

-

Photoinitiators: Serves as a precursor for compounds that initiate polymerization reactions upon exposure to light, which is essential in UV-curing technologies.[2]

-

Other Organophosphorus Compounds: It can be a starting material for reactions like the Michaelis-Arbuzov reaction to produce pentavalent phosphine oxides, such as Ethyl (diphenylphosphoryl)acetate, another important reagent in organic synthesis.[4]

The broader class of phosphinates and related phosphonates are recognized in drug design as non-hydrolyzable mimics of natural phosphates or as transition-state analogues for enzymes that process phosphate and carboxylate substrates.[7][8] This makes them a valuable structural motif in the development of enzyme inhibitors for various therapeutic targets.[7][8][9]

Safety and Handling

Ethyl diphenylphosphinate requires careful handling due to its potential hazards. The following table summarizes its safety profile based on GHS classifications.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [1] |

| Precautionary Statements | P264, P270, P273, P301 + P312, P501 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Sensitivity | Air & Moisture Sensitive | [3] |

Handling Recommendations:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[1][12]

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth and get medical attention.[12]

Spill & Disposal:

-

Absorb small spills with an inert material and place in a suitable container for disposal.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl diphenylphosphinite | 719-80-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl Diphenylphosphinate

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of ethyl diphenylphosphinate, a significant organophosphorus compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental quantitative data for ethyl diphenylphosphinate is summarized in the table below, offering a clear comparison of its key molecular identifiers and properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅O₂P | [1] |

| Molecular Weight | 246.24 g/mol | [1] |

| IUPAC Name | [ethoxy(phenyl)phosphoryl]benzene | [1] |

| CAS Number | 1733-55-7 | [1] |

| SMILES | CCOP(=O)(c1ccccc1)c2ccccc2 | [1] |

Molecular Structure Visualization

The two-dimensional structure of ethyl diphenylphosphinate is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Molecular structure of ethyl diphenylphosphinate.

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of ethyl diphenylphosphinate was not found in the immediate search, a general and reliable method for the preparation of diphenylphosphinic acid esters is presented below. This procedure is widely applicable for the synthesis of this class of compounds.

General Synthesis of Diphenylphosphinic Acid Esters

A common and effective method for the synthesis of diphenylphosphinic acid esters involves a two-step process.[2][3]

Step 1: Formation of the Phosphinite Ester

The initial step is the reaction of chlorodiphenylphosphine with the desired alcohol in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2][3]

Step 2: Oxidation

The resulting diphenylphosphinite ester is then oxidized to the corresponding diphenylphosphinate. A common oxidizing agent for this transformation is hydrogen peroxide (H₂O₂).[2]

Illustrative Reaction Workflow:

Caption: General synthesis pathway for ethyl diphenylphosphinate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl diphenylphosphinate (CAS RN: 1733-55-7), an organophosphorus compound of significant interest in organic synthesis. This document details the primary synthetic pathway, experimental protocols, and key analytical techniques for the thorough characterization of the molecule.

Synthesis of Ethyl Diphenylphosphinate

The most common and efficient method for preparing ethyl diphenylphosphinate involves a two-step process. The first step is the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to form the trivalent intermediate, ethyl diphenylphosphinite. This intermediate is then oxidized to yield the final pentavalent product, ethyl diphenylphosphinate.

Caption: Synthesis pathway for ethyl diphenylphosphinate.

Experimental Protocol

This protocol details the synthesis of ethyl diphenylphosphinate from chlorodiphenylphosphine.[1][2] All reactions should be performed under an inert atmosphere (e.g., argon) using dry solvents.

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (NEt₃)

-

Hydrogen Peroxide (H₂O₂)

-

Dry Diethyl Ether

-

Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

Formation of Ethyl Diphenylphosphinite:

-

To a solution of chlorodiphenylphosphine (e.g., 0.028 mol) in dry diethyl ether in a flame-dried, three-neck flask under argon, add anhydrous ethanol (0.028 mol) dropwise while stirring.

-

Cool the mixture in an ice bath and add triethylamine (0.028 mol) dropwise to neutralize the HCl byproduct, resulting in the formation of triethylamine hydrochloride precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Filter the mixture under inert atmosphere to remove the triethylamine hydrochloride salt. The filtrate contains the ethyl diphenylphosphinite intermediate.

-

-

Oxidation to Ethyl Diphenylphosphinate:

-

Cool the filtrate containing ethyl diphenylphosphinite in an ice bath.

-

Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide, dropwise with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete oxidation.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bisulfite (to quench excess peroxide), distilled water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform/methanol) to obtain the pure ethyl diphenylphosphinate as a colorless oil.[1]

-

Reagent Quantities

| Reagent | Molar Eq. | Moles (mol) | Volume (mL) |

| Chlorodiphenylphosphine | 1.0 | 0.028 | ~5.0 |

| Ethanol | 1.0 | 0.028 | ~1.63 |

| Triethylamine | 1.0 | 0.028 | ~3.9 |

Characterization

A comprehensive characterization of the synthesized ethyl diphenylphosphinate is crucial to confirm its identity, purity, and structure. This involves a combination of spectroscopic and physical property measurements.

Caption: General workflow for the characterization of ethyl diphenylphosphinate.

Physical and Chemical Properties

The fundamental properties of ethyl diphenylphosphinate are summarized below.

| Property | Value | Reference |

| CAS Number | 1733-55-7 | [3] |

| Molecular Formula | C₁₄H₁₅O₂P | [3][4] |

| Molecular Weight | 246.24 g/mol | [3] |

| Monoisotopic Mass | 246.080967 Da | [3][4] |

| Appearance | Colorless oil | [1] |

Spectroscopic Data

Experimental Protocol: NMR spectra (¹H, ¹³C, ³¹P) are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and 85% H₃PO₄ as an external standard for ³¹P NMR.

Expected Chemical Shifts:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~30-35 | Singlet | - | P=O |

| ¹H | ~7.4 - 7.9 | Multiplet | - | Phenyl H (aromatic) |

| ~3.9 - 4.2 | Doublet of Quartets | ³J(H,H) ≈ 7, ³J(P,H) ≈ 8 | O-CH₂ -CH₃ | |

| ~1.2 - 1.4 | Triplet | ³J(H,H) ≈ 7 | O-CH₂-CH₃ | |

| ¹³C | ~128 - 133 | Multiplet (with P-C coupling) | - | Phenyl C (aromatic) |

| ~61 | Doublet | ²J(P,C) ≈ 6-8 | O -CH₂-CH₃ | |

| ~16 | Doublet | ³J(P,C) ≈ 6-8 | O-CH₂-C H₃ |

Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions. The ³¹P NMR chemical shift for a similar compound, Phenyl ethyl(phenyl)phosphinate, has been reported in the literature.[5]

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[3] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Mass-to-Charge Ratios (m/z):

| Ion/Adduct | Calculated m/z | Notes |

| [M]⁺ | 246.0804 | Molecular ion peak (for EI) |

| [M+H]⁺ | 247.0882 | Protonated molecule (for ESI) |

| [M+Na]⁺ | 269.0702 | Sodiated adduct (for ESI) |

Data for predicted adducts are available from PubChem.[4]

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film between salt plates (NaCl or KBr).

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic C-H |

| ~2980 | Medium | C-H stretch | Aliphatic C-H |

| ~1240-1260 | Strong | P=O stretch | Phosphoryl |

| ~1160 | Strong | P-O-C stretch | Phosphinate ester |

| ~1440 | Medium | C=C stretch | Aromatic ring |

Note: The P=O stretching frequency is one of the most characteristic peaks in the IR spectrum of this compound.

References

Ethyl Diphenylphosphinate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for ethyl diphenylphosphinate (CAS No. 1733-55-7). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting.

Chemical Identification and Properties

Ethyl diphenylphosphinate is a chemical compound with the molecular formula C₁₄H₁₅O₂P.[1][2] It is essential to be familiar with its physical and chemical properties to ensure safe handling and storage.

Table 1: Physical and Chemical Properties of Ethyl Diphenylphosphinate

| Property | Value | Source |

| CAS Number | 1733-55-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅O₂P | [1][2] |

| Molecular Weight | 246.24 g/mol | [1] |

| Appearance | Data not readily available | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Flash Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available |

Hazard Identification and Classification

Ethyl diphenylphosphinate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding its hazards is paramount for implementing appropriate safety measures.

Table 2: GHS Hazard Classification for Ethyl Diphenylphosphinate

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Source:[1]

Pictogram:

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Toxicity Data

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize the risk of exposure to ethyl diphenylphosphinate.

Experimental Protocols: General Safe Handling Workflow

While a specific, detailed experimental protocol for handling ethyl diphenylphosphinate was not found, a general workflow for handling hazardous chemicals in a laboratory setting should be strictly followed. This workflow emphasizes a systematic approach to safety from planning to disposal.

Detailed Methodologies for Key Stages:

-

1. Planning & Risk Assessment:

-

Thoroughly read and understand the Safety Data Sheet (SDS) for ethyl diphenylphosphinate.

-

Identify all potential hazards associated with the chemical and the planned procedure.

-

Ensure that emergency equipment, such as a safety shower, eyewash station, and appropriate fire extinguisher, is accessible and in working order.

-

Have a spill kit readily available.

-

-

2. Preparation:

-

Gather all necessary laboratory equipment, ensuring it is in good condition.

-

Select and inspect the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Verify the proper functioning of the chemical fume hood.

-

-

3. Chemical Handling:

-

Always wear the prescribed PPE.

-

Conduct all manipulations of ethyl diphenylphosphinate within a certified chemical fume hood to minimize inhalation exposure.

-

When transferring the chemical, use appropriate tools (e.g., spatula, pipette) to avoid direct contact and spills.

-

-

4. Reaction/Procedure:

-

Continuously monitor the experimental setup for any signs of unexpected reactions or releases.

-

Ensure the reaction vessel is properly contained to prevent any leaks or splashes.

-

-

5. Decontamination & Cleanup:

-

Upon completion of the experiment, thoroughly clean the work area with an appropriate solvent and decontaminating agent.

-

Properly clean and decontaminate all glassware and equipment that came into contact with ethyl diphenylphosphinate.

-

-

6. Waste Disposal:

-

Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.

-

Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures for Ethyl Diphenylphosphinate Exposure

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Spill Response:

-

Small Spills:

-

Ensure proper ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Incompatible Materials

Signaling Pathways and Experimental Workflows

The search for information did not yield any specific biological signaling pathways in which ethyl diphenylphosphinate is known to be involved. Therefore, a diagram for a signaling pathway cannot be provided. The general experimental workflow for handling hazardous chemicals, as depicted in Figure 2, should be adopted and customized for any specific laboratory procedure involving this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) for ethyl diphenylphosphinate and follow all applicable institutional and regulatory safety guidelines.

References

Physical and chemical properties of ethyl diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl diphenylphosphinate. It includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

Ethyl diphenylphosphinate, with the CAS number 1733-55-7, is an organophosphorus compound featuring a pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group.[1] Its structure and key identifiers are summarized below.

Table 1: General Information for Ethyl Diphenylphosphinate

| Identifier | Value | Reference |

| IUPAC Name | [ethoxy(phenyl)phosphoryl]benzene | [1] |

| CAS Number | 1733-55-7 | [1] |

| Molecular Formula | C₁₄H₁₅O₂P | [1][2] |

| Molecular Weight | 246.24 g/mol | [1][2] |

| Canonical SMILES | CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | [2] |

| InChI Key | QRJASDLTCXIYRK-UHFFFAOYSA-N | [1] |

The physical properties of ethyl diphenylphosphinate are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of Ethyl Diphenylphosphinate

| Property | Value | Reference |

| Physical Form | Solid or viscous liquid or liquid | [3] |

| XlogP | 2.9 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Properties and Reactivity

Ethyl diphenylphosphinate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] As a phosphinate ester, it exhibits characteristic reactivity. The phosphorus center is electrophilic, and the P=O bond can be involved in coordination and hydrogen bonding.

Diphenylphosphinate esters are known to undergo electrochemical reduction, leading to the deoxygenation of the corresponding alcohol. This reaction proceeds through a radical-anion intermediate. The stability of this intermediate and the rate of its decomposition are influenced by the nature of the alkyl group.

Experimental Protocols

General Synthesis of Diphenylphosphinic Acid Esters

A general and flexible method for the synthesis of diphenylphosphinic acid esters, such as ethyl diphenylphosphinate, has been developed.[4][5] This two-step, one-pot procedure involves the reaction of chlorodiphenylphosphine with an alcohol in the presence of a base, followed by in-situ oxidation.[4][5]

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous ethanol (EtOH)

-

Triethylamine (NEt₃)

-

Anhydrous diethyl ether

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure: [5]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet, dissolve chlorodiphenylphosphine (0.028 mol) in anhydrous diethyl ether (60 cm³).

-

Cool the flask in a cold-water bath.

-

Prepare a mixture of anhydrous ethanol (0.028 mol) and triethylamine (0.028 mol) and add it dropwise to the stirred solution of chlorodiphenylphosphine.

-

After the addition is complete, allow the mixture to stir at room temperature for two hours under an inert atmosphere.

-

Filter the reaction mixture under inert conditions to remove the triethylammonium chloride salt.

-

Cool the filtrate to 0°C and add 30% hydrogen peroxide (20 cm³) dropwise.

-

Allow the mixture to stir overnight under an inert atmosphere.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 cm³).

-

Extract the aqueous layer with chloroform (3 x 10 cm³).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography using a chloroform/methanol solvent system to yield ethyl diphenylphosphinate as a colorless oil.[5]

Experimental Workflow for the Synthesis of Ethyl Diphenylphosphinate

Caption: General workflow for the synthesis of ethyl diphenylphosphinate.

Spectral Data

While experimental spectra for ethyl diphenylphosphinate are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data for Ethyl Diphenylphosphinate

| Technique | Expected Features |

| ¹H NMR | - Phenyl protons (C₆H₅): Multiplet in the aromatic region (~7.4-8.0 ppm). Protons ortho to the phosphorus will likely be deshielded and may show coupling to ³¹P. - Ethoxy methylene protons (-OCH₂-): Quartet of doublets or multiplet (~3.9-4.2 ppm) due to coupling with the adjacent methyl protons and the phosphorus atom. - Ethoxy methyl protons (-CH₃): Triplet (~1.2-1.4 ppm) due to coupling with the adjacent methylene protons. |

| ¹³C NMR | - Phenyl carbons (C₆H₅): Multiple signals in the aromatic region (~128-135 ppm). The ipso-carbon (directly attached to P) will show a large coupling constant with ³¹P. - Ethoxy methylene carbon (-OCH₂-): Signal around 60-65 ppm, likely showing coupling to ³¹P. - Ethoxy methyl carbon (-CH₃): Signal in the aliphatic region (~15-17 ppm), may show a small coupling to ³¹P. |

| ³¹P NMR | - A single resonance is expected for the phosphorus atom. For pentavalent phosphinates, the chemical shift is typically in the range of +20 to +60 ppm (relative to 85% H₃PO₄).[6][7] |

| FT-IR | - P=O stretch: Strong absorption band around 1180-1250 cm⁻¹. - P-O-C stretch: Strong absorption around 1020-1050 cm⁻¹. - C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. - C=C stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec | - Molecular Ion (M⁺): Expected at m/z = 246. - Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 201, or loss of an ethyl group (-C₂H₅, 29 Da). Loss of a phenyl group (-C₆H₅, 77 Da) to give a fragment at m/z = 169 is also possible. |

Applications

Ethyl diphenylphosphinate and related phosphinates are valuable intermediates in organic synthesis. They can be used in a variety of reactions, including the Horner-Wadsworth-Emmons olefination and as precursors for the synthesis of more complex organophosphorus compounds.[8] Their reactivity also makes them useful in the development of novel synthetic methodologies.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. Ethyl diphenylphosphinate | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1733-55-7 | ethyl diphenylphosphinate | UHNShanghai [uhnshanghai.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Ethyl Diphenylphosphinate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diphenylphosphinate. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility predictions based on the compound's molecular structure, alongside detailed experimental protocols for determining precise solubility in a laboratory setting.

Predicting the Solubility of Ethyl Diphenylphosphinate

Ethyl diphenylphosphinate possesses a polar phosphinate group (P=O) and two nonpolar phenyl rings, as well as an ethyl ester group. This combination of polar and nonpolar features dictates its solubility in various solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar P=O group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the large, nonpolar surface area of the two phenyl rings is expected to significantly limit solubility in highly polar solvents like water. In alcohols such as methanol and ethanol, the solubility is expected to be moderate, increasing with the alkyl chain length of the alcohol, which reduces the overall polarity of the solvent.

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Polar aprotic solvents are generally good solvents for compounds with polar functional groups. Therefore, ethyl diphenylphosphinate is anticipated to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone due to strong dipole-dipole interactions. Its solubility in acetonitrile might be slightly lower but still significant.

In Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The two phenyl rings contribute significantly to the nonpolar character of the molecule, suggesting good solubility in aromatic solvents like toluene. In nonpolar aliphatic solvents such as hexanes, the solubility is likely to be lower due to the presence of the polar phosphinate group. Diethyl ether, with its intermediate polarity, is expected to be a reasonably good solvent.

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Chlorinated solvents are effective at dissolving a wide range of organic compounds. Ethyl diphenylphosphinate is expected to be readily soluble in dichloromethane and chloroform. A related compound, ethyl diphenylphosphinite, is reported to be soluble in chloroform[1].

Qualitative Solubility of Ethyl Diphenylphosphinate

The following table summarizes the predicted qualitative solubility of ethyl diphenylphosphinate in common laboratory solvents. These are general predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Water | Insoluble |

| Methanol | Sparingly Soluble | |

| Ethanol | Soluble | |

| Polar Aprotic | DMSO | Soluble |

| DMF | Soluble | |

| Acetonitrile | Soluble | |

| Acetone | Soluble | |

| Nonpolar | Toluene | Soluble |

| Hexanes | Sparingly Soluble | |

| Diethyl Ether | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Very Soluble |

| Chloroform | Very Soluble |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials:

-

Ethyl diphenylphosphinate

-

Selected solvents (high purity, e.g., HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl diphenylphosphinate to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved ethyl diphenylphosphinate.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID). This involves creating a calibration curve of known concentrations of ethyl diphenylphosphinate in the respective solvent.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Synthesis of Ethyl Diphenylphosphinate

Ethyl diphenylphosphinate is commonly synthesized from chlorodiphenylphosphine and ethanol in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is a nucleophilic substitution at the phosphorus center.

Caption: Synthesis of Ethyl Diphenylphosphinate.

Reaction Pathway: Michaelis-Arbuzov Reaction

Ethyl diphenylphosphinate can be a precursor for the synthesis of other organophosphorus compounds. For instance, its trivalent phosphorus analog, ethyl diphenylphosphinite, is used in the Michaelis-Arbuzov reaction to form phosphonates. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2][3][4][5][6]

Caption: Michaelis-Arbuzov Reaction Pathway.

References

- 1. Ethyl diphenylphosphite [chembk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

Ethyl diphenylphosphinate IUPAC name and synonyms

An In-depth Technical Guide to Ethyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl diphenylphosphinate, a significant organophosphorus compound. The document details its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis.

Chemical Identity

Synonyms:

Physicochemical and Safety Data

A summary of the key quantitative data for ethyl diphenylphosphinate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 246.24 g/mol | [1][3] |

| Physical Form | Solid or viscous liquid or liquid | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| LogP (predicted) | 2.952 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| GHS Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 |

Experimental Protocols

Synthesis via Nickel-Catalyzed C-P Cross-Coupling

A common method for the synthesis of ethyl diphenylphosphinate involves the cross-coupling of an arylboronic acid with a P(O)-H compound, catalyzed by nickel.

Methodology:

-

To a reaction vessel, add the arylboronic acid (e.g., phenylboronic acid), the phosphorus source (e.g., ethyl phosphinate), a nickel catalyst, and a suitable ligand (e.g., pyridine).

-

The reaction is typically carried out in a suitable solvent under an inert atmosphere.

-

The mixture is stirred at a specific temperature for a duration sufficient to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is worked up, which may involve filtration and removal of the solvent.

-

The crude product is then purified using techniques such as silica gel chromatography with an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure ethyl diphenylphosphinate.[6]

Characterization Data: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the phenyl and ethyl groups.[6]

Logical Relationships

Ethyl diphenylphosphinate has been identified as a degradation or reaction product in studies related to materials used in biopharmaceutical applications and food packaging. The following diagram illustrates this relationship.

Caption: Logical workflow of ethyl diphenylphosphinate formation.

References

- 1. Ethyl diphenylphosphinate | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYLCHLOROPHENYLARSINE,ETHYLCHLOROTHIOFORMATE Suppliers & Manufacturers [chemicalregister.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl diphenylphosphinate | 1733-55-7 [sigmaaldrich.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Commercial Suppliers and Technical Guide for High-Purity Ethyl Diphenylphosphinate

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity ethyl diphenylphosphinate (CAS No. 719-80-2) is crucial for the successful synthesis of complex molecules. This organophosphorus compound is a key intermediate in various chemical reactions, including the production of pharmaceutical ingredients and photoinitiators.[1] This technical guide provides an in-depth overview of commercial suppliers, quantitative data, and relevant experimental protocols for the synthesis and purity analysis of ethyl diphenylphosphinate.

Commercial Availability

Several chemical suppliers offer ethyl diphenylphosphinate, typically with a purity of 96% or higher.[2] It is essential to request a Certificate of Analysis (CoA) from any supplier to verify the purity and impurity profile of the specific lot.[2]

Table 1: Commercial Suppliers of Ethyl Diphenylphosphinate

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | Ethyl diphenylphosphinite | 97% | 719-80-2 | Form: liquid; Density: 1.066 g/mL at 25 °C; Refractive index: n20/D 1.59. |

| Fisher Scientific | Ethyl diphenylphosphine | --- | --- | Distributes MilliporeSigma products.[3] |

| Ambeed, Inc. | Ethyl Phenylphosphinate | --- | 2511-09-3 | Specializes in building blocks and advanced intermediates.[4] |

| AiFChem (an XtalPi company) | Ethyl Phenylphosphinate | --- | 2511-09-3 | Focuses on AI-driven chemical synthesis and production.[4] |

| BOC Sciences | Ethyl Phenylphosphinate | --- | 2511-09-3 | Offers a wide spectrum of development and manufacturing services.[4] |

Synthesis of Ethyl Diphenylphosphinate

The common laboratory-scale synthesis of ethyl diphenylphosphinate involves the reaction of diphenylphosphinous chloride (chlorodiphenylphosphine) with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.[1][5]

Experimental Protocol: Synthesis of Ethyl Diphenylphosphinate[6]

-

Reaction Setup: A solution of diphenylphosphinous chloride (135 mmol) in 120 mL of dry diethyl ether is placed in a reaction vessel and cooled to 5°C.

-

Addition of Reagents: A solution of ethanol (200 mmol) and pyridine (134 mmol) in 120 mL of diethyl ether is added dropwise to the cooled diphenylphosphinous chloride solution.

-

Reaction and Workup: The reaction mixture is stirred, and the resulting precipitate (pyridinium hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude ethyl diphenylphosphinate.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity ethyl diphenylphosphinate.

Purity Assessment of Ethyl Diphenylphosphinate

A combination of chromatographic and spectroscopic methods is essential for determining the purity of synthesized ethyl diphenylphosphinate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of ethyl diphenylphosphinate in a suitable solvent such as ethyl acetate.

-

Injection: Inject a small volume of the sample into the GC-MS system. A splitless injection mode is often used for trace analysis.

-

GC Separation: The sample is vaporized and separated on a high-resolution fused silica capillary GC column. The temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Detection: The separated components are introduced into the mass spectrometer. The mass spectrum of the main peak should be compared to a reference spectrum for ethyl diphenylphosphinate to confirm its identity. Purity is determined by the area percentage of the main peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for non-volatile or thermally labile compounds and can be used to assess the purity of ethyl diphenylphosphinate.

Experimental Protocol: [6]

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed.

-

Detection: The phenyl group of ethyl diphenylphosphinate allows for UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified ethyl diphenylphosphinate in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum to confirm the presence of the ethyl and phenyl groups and to identify any proton-containing impurities.

-

³¹P NMR: Acquire the phosphorus-31 NMR spectrum. This is particularly useful for organophosphorus compounds and will show a characteristic chemical shift for ethyl diphenylphosphinate, helping to identify any phosphorus-containing impurities.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

Applications in Drug Development

Ethyl diphenylphosphinate serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its reactivity allows for controlled functionalization, a key requirement in drug synthesis.[1] Organophosphorus compounds, in general, are important in drug design and development, with applications as enzyme inhibitors, pro-drugs, and analogs of biomolecules.[7][8] The phosphinate moiety can act as a bioisostere for carboxylates or mimic the transition state of amide and ester hydrolysis.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sigma Aldrich Ethyldiphenylphosphine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. ETHYL PHENYLPHOSPHINATE Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

GHS Hazard Classification of Ethyl Diphenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for ethyl diphenylphosphinate (CAS No. 1733-55-7). The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and management of this compound.

GHS Hazard Identification and Classification

Ethyl diphenylphosphinate is classified under the GHS framework based on its potential health hazards. The following sections detail its classification, including pictograms, signal words, and hazard and precautionary statements.

GHS Pictogram and Signal Word

The GHS classification for ethyl diphenylphosphinate requires the use of the "Exclamation Mark" pictogram.

Pictogram: GHS07 (Exclamation Mark)[1]

This pictogram and signal word indicate that the substance presents a hazard, but it is of a less severe nature than those requiring a "Danger" signal word.

Hazard Statements

The following hazard statements (H-statements) have been assigned to ethyl diphenylphosphinate, indicating the nature of the hazards it presents[1][2]:

-

H302: Harmful if swallowed. This classification falls under Acute Toxicity (Oral), Category 4.

-

H315: Causes skin irritation. This is classified as Skin Irritation, Category 2.

-

H319: Causes serious eye irritation. This corresponds to Eye Irritation, Category 2.

-

H335: May cause respiratory irritation. This is classified under Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3.

Precautionary Statements

A comprehensive set of precautionary statements (P-statements) is recommended for the safe handling of ethyl diphenylphosphinate. These statements cover prevention, response, storage, and disposal.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data and Physicochemical Properties

A summary of the key quantitative data and physicochemical properties of ethyl diphenylphosphinate is provided in the tables below. This information is crucial for understanding its behavior and potential exposure routes.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H15O2P |

| Molecular Weight | 246.24 g/mol [2] |

| CAS Number | 1733-55-7[2] |

| Appearance | Solid or viscous liquid or liquid[1] |

| Purity | ≥98% |

Experimental Protocols

The GHS classifications are determined based on experimental data, typically following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports for ethyl diphenylphosphinate are not publicly available, the following sections describe the standard methodologies used to assess the hazards identified.

Acute Oral Toxicity (OECD 420, 423, or 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. These studies typically involve the administration of the substance to rats, and the classification is based on the LD50 (the dose that is lethal to 50% of the test animals).

-

Principle: A single dose of the substance is administered to a group of animals by oral gavage.

-

Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Endpoint: The LD50 value is calculated. For GHS Category 4, the LD50 is generally between 300 and 2000 mg/kg body weight.

Skin Irritation (OECD 404)

The "Causes skin irritation" classification is based on dermal irritation studies, usually conducted on rabbits.

-

Principle: A small amount of the substance is applied to a shaved patch of skin on a test animal.

-

Procedure: The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored. A mean score of ≥ 2.3 and < 4.0 for erythema or edema across the test animals typically results in a Category 2 classification.

Eye Irritation (OECD 405)

The "Causes serious eye irritation" classification is determined by instilling the substance into the eye of a test animal, typically a rabbit.

-

Principle: A small amount of the substance is applied into the conjunctival sac of one eye.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at set intervals.

-

Scoring: The severity of the reactions is scored. Effects that are fully reversible within an observation period of 21 days lead to a Category 2 classification.

Specific Target Organ Toxicity - Single Exposure (STOT-SE) (OECD 407)

The "May cause respiratory irritation" classification is a STOT-SE Category 3 hazard. This is often based on observations from other toxicity studies or specific inhalation studies.

-

Principle: This classification is based on evidence of transient irritant effects on the respiratory tract.

-

Evidence: This can be derived from human experience (e.g., reports of irritation) or from animal studies showing signs of respiratory tract irritation.

Visualizations

The following diagrams illustrate the logical flow of GHS classification and a conceptual experimental workflow.

Caption: GHS classification workflow for ethyl diphenylphosphinate.

Caption: Conceptual workflow for toxicological testing and classification.

References

Thermal Stability and Decomposition of Ethyl Diphenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl diphenylphosphinate (C₁₄H₁₅O₂P, CAS No. 1733-55-7) is a member of the phosphinate family of organophosphorus compounds. Its chemical structure, featuring a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group, dictates its reactivity and thermal properties. Understanding the thermal stability of this compound is paramount for applications where it might be subjected to elevated temperatures, such as in polymer synthesis, as a flame retardant, or as a reagent in high-temperature reactions. Thermal decomposition can lead to the formation of various degradation products, which may affect the efficacy of a process or pose safety hazards.

This guide serves as a foundational resource for professionals requiring a deep understanding of the thermal characteristics of ethyl diphenylphosphinate.

Thermal Analysis Methodologies

The thermal stability and decomposition of ethyl diphenylphosphinate can be thoroughly investigated using a suite of thermoanalytical techniques. The following sections detail the principles and typical experimental protocols for the most relevant methods.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residue remaining after decomposition.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of ethyl diphenylphosphinate (typically 2-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of ethyl diphenylphosphinate (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak. The area under a peak is proportional to the enthalpy change of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS).

Experimental Protocol:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of ethyl diphenylphosphinate (microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C) in the pyrolyzer.

-

Gas Chromatography: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with spectral libraries.

Expected Thermal Stability and Decomposition Pathway

Based on the general knowledge of organophosphorus chemistry, the thermal decomposition of ethyl diphenylphosphinate is expected to proceed via the following general pathway. It is important to note that the specific products and their relative abundances would need to be confirmed experimentally using techniques like Py-GC-MS.

Organophosphorus esters, including phosphinates, are known to undergo thermal degradation through the elimination of a phosphorus acid. For ethyl diphenylphosphinate, the primary decomposition step is anticipated to be the elimination of ethylene through a β-hydrogen transfer mechanism, leading to the formation of diphenylphosphinic acid. This process is generally observed to occur at higher temperatures for phosphinates compared to phosphates.

The resulting diphenylphosphinic acid may undergo further decomposition at even higher temperatures, potentially leading to the formation of various phosphorus-containing species and aromatic compounds.

Data Presentation (Illustrative)

While specific experimental data for ethyl diphenylphosphinate is not available, the following tables illustrate how such data would be structured for clear comparison and analysis. Researchers are encouraged to populate these tables with their own experimental results.

Table 1: Thermogravimetric Analysis (TGA) Data for Ethyl Diphenylphosphinate

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | Data to be determined |

| Temperature at 5% Mass Loss (T5%) | Data to be determined |

| Temperature at 10% Mass Loss (T10%) | Data to be determined |

| Temperature at 50% Mass Loss (T50%) | Data to be determined |

| Temperature of Maximum Decomposition Rate (Tmax) | Data to be determined |

| Residual Mass at 800 °C (%) | Data to be determined |

Table 2: Differential Scanning Calorimetry (DSC) Data for Ethyl Diphenylphosphinate

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| Melting | Data to be determined | Data to be determined | Data to be determined |

| Decomposition | Data to be determined | Data to be determined | Data to be determined |

Table 3: Identified Decomposition Products of Ethyl Diphenylphosphinate by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Formula | Proposed Structure |

| Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the thermal analysis of ethyl diphenylphosphinate.

Caption: Workflow for the thermal analysis of ethyl diphenylphosphinate.

Caption: Proposed thermal decomposition pathway for ethyl diphenylphosphinate.

Conclusion

This technical guide has outlined the essential methodologies for characterizing the thermal stability and decomposition of ethyl diphenylphosphinate. While a comprehensive set of quantitative data from TGA, DSC, and Py-GC-MS analyses is not currently available in the public domain, the provided experimental protocols offer a clear roadmap for researchers to generate this vital information. The expected decomposition pathway, initiated by the elimination of ethylene to form diphenylphosphinic acid, provides a theoretical framework for interpreting experimental results. The generation and dissemination of precise thermal decomposition data for ethyl diphenylphosphinate will be invaluable for its safe and effective use across various scientific and industrial domains.

Methodological & Application

Application Notes and Protocols: Ethyl Diphenylphosphinate in Flame Retardant Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl diphenylphosphinate as a flame retardant in the synthesis of various polymers. This document details the synthesis of ethyl diphenylphosphinate, its incorporation into polymer matrices, and its mechanism of action, supported by experimental protocols and quantitative data.

Introduction

Ethyl diphenylphosphinate is an organophosphorus compound that serves as an effective halogen-free flame retardant for a variety of polymers, including epoxy resins, polyamides (PA), and polycarbonates (PC). Its flame retardancy is achieved through a combination of gas-phase and condensed-phase mechanisms, leading to reduced flammability and improved fire safety of the materials. Phosphorus-based flame retardants are gaining prominence as environmentally friendly alternatives to halogenated compounds.[1][2]

Synthesis of Ethyl Diphenylphosphinate

The synthesis of ethyl diphenylphosphinate is typically a two-step process involving the formation of a phosphinite precursor followed by its oxidation.

Step 1: Synthesis of Ethyl Diphenylphosphinite

The initial step is the synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine and ethanol in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[3][4]

Experimental Protocol: Synthesis of Ethyl Diphenylphosphinite

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of ethanol, followed by the dropwise addition of a base (e.g., pyridine).

-

Stir the reaction mixture at room temperature for several hours.

-

Filter the resulting mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with the solvent.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl diphenylphosphinite.

-

Purify the product by vacuum distillation.

Step 2: Oxidation to Ethyl Diphenylphosphinate

The synthesized ethyl diphenylphosphinite is then oxidized to ethyl diphenylphosphinate. A common and effective method for this conversion is the use of hydrogen peroxide.[5]

Experimental Protocol: Oxidation of Ethyl Diphenylphosphinite

-

Dissolve the purified ethyl diphenylphosphinite in a suitable solvent, such as acetone or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrogen peroxide (e.g., 30% aqueous solution) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude ethyl diphenylphosphinate can be purified by recrystallization or column chromatography.

Application in Flame Retardant Polymers

Ethyl diphenylphosphinate can be incorporated into various polymer matrices as either an additive or a reactive flame retardant.

Epoxy Resins

Experimental Protocol: Preparation of Flame Retardant Epoxy Resin

-

Preheat the diglycidyl ether of bisphenol A (DGEBA) epoxy resin to a processing temperature of approximately 120°C.

-

Add the desired amount of ethyl diphenylphosphinate to the preheated resin and stir mechanically until a homogeneous mixture is obtained.[6]

-

Add the curing agent (e.g., 4,4'-diaminodiphenylmethane) to the mixture and continue stirring until it is completely dissolved.[6]

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the bubble-free mixture into a preheated mold.

-

Cure the resin in an oven according to a specific temperature profile (e.g., 120°C for 2 hours followed by 180°C for 2 hours).[6]

-

Allow the cured samples to cool to room temperature before demolding and characterization.

Polyamides and Polycarbonates

For thermoplastics like polyamides and polycarbonates, ethyl diphenylphosphinate is typically incorporated via melt blending using a twin-screw extruder.[7]

Experimental Protocol: Melt Blending with Polyamide/Polycarbonate

-

Thoroughly dry the polymer pellets (e.g., PA66 or PC) and the ethyl diphenylphosphinate powder to remove any moisture.

-

Premix the polymer pellets and the desired weight percentage of ethyl diphenylphosphinate.

-

Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for the specific polymer.

-

Extrude the molten blend through a die to form strands.

-

Cool the strands in a water bath and pelletize them.

-

The resulting flame-retardant polymer pellets can then be used for injection molding or other processing techniques to produce test specimens.

Flame Retardant Mechanism

The flame retardant action of ethyl diphenylphosphinate occurs in both the condensed (solid) and gas phases during polymer combustion.[8][9][10]

-

Condensed Phase Action: During pyrolysis, the phosphinate promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[2]

-

Gas Phase Action: Volatile phosphorus-containing species are released into the flame. These species, particularly phosphorus radicals (e.g., PO•), act as radical scavengers, interrupting the chain reactions of combustion in the gas phase. This "flame inhibition" effect reduces the heat generated by the flame.[4][8][11]

Quantitative Data

The incorporation of ethyl diphenylphosphinate is expected to significantly improve the flame retardancy of polymers. The following tables provide representative data for polymers with and without similar phosphinate-based flame retardants.

Table 1: Flame Retardancy Properties

| Material | Additive (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |

| Neat Epoxy | 0 | 22.5 | V-2 |

| Epoxy + Phosphinate | 25 | 33.4 | V-0 |

| Neat Polyamide 66 | 0 | 23.0 | V-2 |

| Polyamide 66 + Phosphinate | 15 | >30 | V-0 |

| Neat Polycarbonate | 0 | 25.0 | V-2 |

| Polycarbonate + Phosphinate | 10 | 33.7 | V-0 |

Data compiled from various sources on phosphinate-based flame retardants.[12][13][14][15][16]

Table 2: Thermal and Mechanical Properties

| Material | Additive (wt%) | Td,5% (°C) (N2) | Char Yield at 700°C (%) | Tensile Strength (MPa) |

| Neat Epoxy | 0 | 350 | <15 | 60-80 |

| Epoxy + Phosphinate | 25 | ~340 | >25 | 50-70 |

| Neat Polyamide 66 | 0 | 430 | <5 | 70-85 |

| Polyamide 66 + Phosphinate | 15 | ~420 | >10 | 65-80 |

| Neat Polycarbonate | 0 | 480 | ~25 | 60-65 |

| Polycarbonate + Phosphinate | 10 | ~470 | >30 | 55-60 |

Data compiled from various sources on phosphinate-based flame retardants.[6][14][17][18][19]

Conclusion

Ethyl diphenylphosphinate is a highly effective halogen-free flame retardant that can be synthesized and incorporated into various polymer systems. Its dual-action mechanism in both the condensed and gas phases leads to significant improvements in the fire safety of materials. The provided protocols offer a foundation for researchers to explore the application of ethyl diphenylphosphinate in the development of advanced flame-retardant polymers.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4590014A - Synthesis of alkyl phosphinate salts - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Advanced oxidation of hypophosphite and phosphite using a UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]